molecular formula C11H12N4 B3023253 N2-(2-Pyridinylmethyl)-2,3-pyridinediamine CAS No. 99138-92-8

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine

Cat. No.: B3023253
CAS No.: 99138-92-8
M. Wt: 200.24 g/mol
InChI Key: PQYWRHJKOWSNPL-UHFFFAOYSA-N
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Description

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine is a chemical compound with the molecular formula C11H12N4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyridine rings connected by a diamine bridge, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Pyridinylmethyl)-2,3-pyridinediamine typically involves the reaction of 2-chloromethylpyridine with 2,3-diaminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis methods. This approach allows for the efficient and consistent production of the compound by passing the reactants through a reactor under controlled conditions. The use of continuous flow synthesis also minimizes waste and improves safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(2-Pyridinylmethyl)-2,3-pyridinediamine involves its ability to chelate metal ions, such as zinc and copper. This chelation disrupts metal-dependent biological processes, leading to various effects, including the induction of apoptosis in cancer cells. The compound can also interfere with intracellular signaling pathways by modulating the levels of metal ions, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Another pyridine-based diamine with similar chelating properties.

    2,2’-Bipyridine: A well-known ligand in coordination chemistry with two pyridine rings.

    1,10-Phenanthroline: A bidentate ligand with strong metal-chelating abilities.

Uniqueness

N2-(2-Pyridinylmethyl)-2,3-pyridinediamine is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to chelate metal ions and induce biological effects makes it particularly valuable in medicinal chemistry and biological research .

Properties

IUPAC Name

2-N-(pyridin-2-ylmethyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-10-5-3-7-14-11(10)15-8-9-4-1-2-6-13-9/h1-7H,8,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYWRHJKOWSNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268794
Record name N2-(2-Pyridinylmethyl)-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99138-92-8
Record name N2-(2-Pyridinylmethyl)-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99138-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2-Pyridinylmethyl)-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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